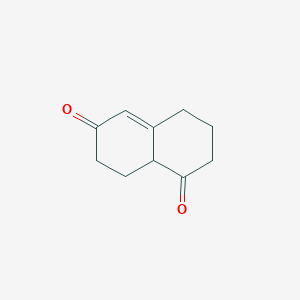
2,3,4,7,8,8a-Hexahydronaphthalene-1,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DIETHYL(DIPHENYLMETHYL)PHOSPHATE is an organophosphorus compound with the molecular formula C17H21O4P. This compound is characterized by the presence of a phosphate group bonded to a diphenylmethyl moiety and two ethyl groups. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of DIETHYL(DIPHENYLMETHYL)PHOSPHATE typically involves the reaction of diphenylmethyl chloride with diethyl phosphite in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride is replaced by the phosphite group. The reaction conditions often include the use of solvents such as dichloromethane or toluene and a base like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of DIETHYL(DIPHENYLMETHYL)PHOSPHATE follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: DIETHYL(DIPHENYLMETHYL)PHOSPHATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate esters.
Reduction: Reduction reactions can convert the phosphate group to a phosphite or phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the ethyl groups with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are commonly employed.
Major Products: The major products formed from these reactions include various phosphonate esters, phosphites, and substituted phosphates, depending on the specific reaction conditions and reagents used .
科学研究应用
DIETHYL(DIPHENYLMETHYL)PHOSPHATE has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
作用机制
The mechanism of action of DIETHYL(DIPHENYLMETHYL)PHOSPHATE involves its interaction with various molecular targets, including enzymes and proteins. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the nature of the target. The phosphate group plays a crucial role in binding to the active site of enzymes, thereby modulating their activity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular interactions .
相似化合物的比较
Dimethylphenylphosphine: An organophosphorus compound with a similar structure but different alkyl groups.
Diethyl phosphonate: A related compound with a simpler structure and different chemical properties.
Diphenylmethyl phosphine oxide: A compound with a similar diphenylmethyl group but different functional groups
Uniqueness: DIETHYL(DIPHENYLMETHYL)PHOSPHATE is unique due to its specific combination of a diphenylmethyl group and diethyl phosphate, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .
属性
分子式 |
C10H12O2 |
|---|---|
分子量 |
164.20 g/mol |
IUPAC 名称 |
2,3,4,7,8,8a-hexahydronaphthalene-1,6-dione |
InChI |
InChI=1S/C10H12O2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h6,9H,1-5H2 |
InChI 键 |
HMJJEFPBARGSAT-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC(=O)CCC2C(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


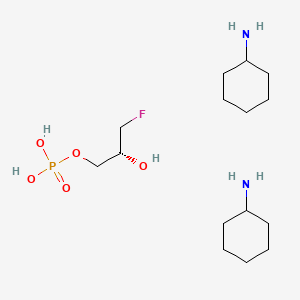
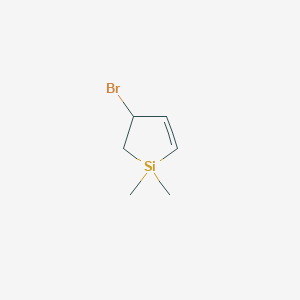
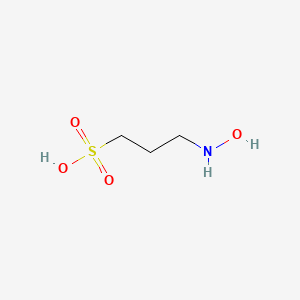
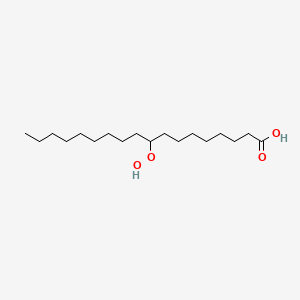
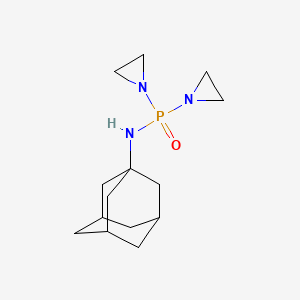
![(Chlorosulfanyl)(difluoro)[(trifluoromethyl)sulfanyl]methane](/img/structure/B14652008.png)


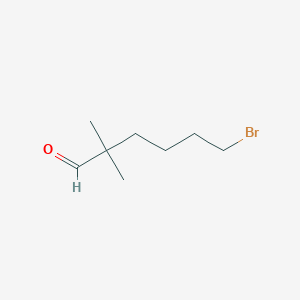

![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethylbenzo[g][1,3]benzoxazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethylbenzo[g][1,3]benzoxazole;iodide](/img/structure/B14652058.png)
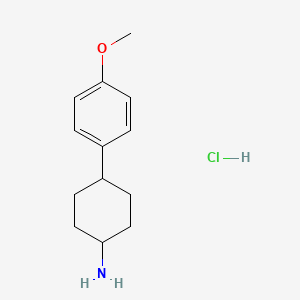
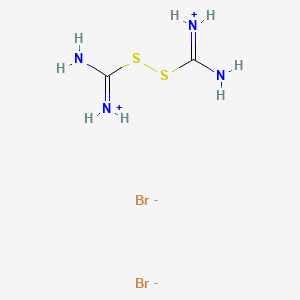
![3-[2-(2-Hydroxy-5-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14652078.png)
